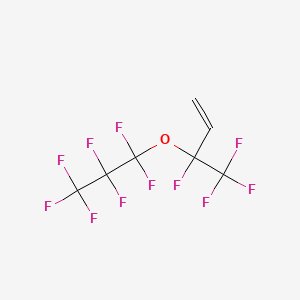

![molecular formula C14H17N3O4 B589491 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330169-92-0](/img/structure/B589491.png)

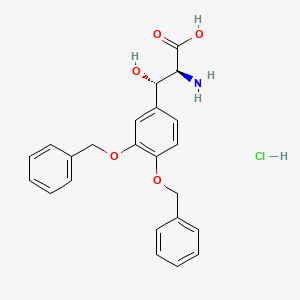

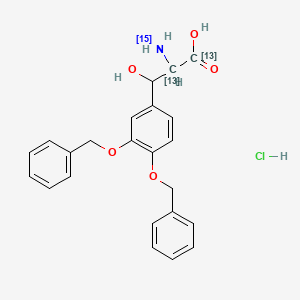

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Descripción general

Descripción

This compound is an intermediate in the synthesis of Rivaroxaban , a highly selective anticoagulant . It is also known as 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3-morpholinone .

Synthesis Analysis

The synthesis of this compound involves two methods . Both methods involve the condensation of different compounds to form an intermediate compound, followed by deprotection to yield the final product . These methods are characterized by mild reaction conditions, convenient operations, facilitated purification, reduced production costs, and environmental friendliness .Molecular Structure Analysis

The molecular formula of this compound is C14H17N3O4 . It has a mono-isotopic mass of 327.098572 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and deprotection . These reactions are part of the process of synthesizing Rivaroxaban, an anticoagulant .Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.77 . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

- A study by Mali et al. (2015) describes an efficient process for producing rivaroxaban, an anticoagulant agent, which involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline. This process includes the use of compounds structurally similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, showcasing its role in pharmaceutical manufacturing (Mali et al., 2015).

Potential Psychotropic Drug Applications

- Research by Kruszyński et al. (2001) explores derivatives of 3-amino-2-oxazolidinone, similar to the compound , which have potential as psychotropic drugs. Preliminary clinical data indicated antidepressive activity in humans, suggesting a potential application in mental health treatments (Kruszyński et al., 2001).

Antibacterial Agent Research

- Zurenko et al. (1996) investigated oxazolidinones, chemically related to the compound in focus, for their antibacterial properties. This research highlights the potential of such compounds in developing novel antibacterial agents (Zurenko et al., 1996).

Synthetic Methodology for Antibacterial Agents

- A study by Zhou Wei-cheng (2006) on the synthesis of oxazolidinone derivatives, similar to the compound of interest, explored their structure-activity relationship. This research is significant for understanding the synthetic pathways and potential antibacterial applications of such compounds (Zhou Wei-cheng, 2006).

Non-Proteinogenic Amino Acid Synthesis

- Wee and Mcleod (2003) conducted research on the stereoselective synthesis of nonproteinogenic amino acids using compounds structurally similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. This study is vital for understanding the synthetic applications of such compounds in biochemistry (Wee & Mcleod, 2003).

Solvate Structure Analysis

- Mazur et al. (2003) analyzed the structures of solvates of a compound similar to the one , providing insights into the molecular interactions and crystal structures relevant to pharmaceutical formulation and synthesis (Mazur et al., 2003).

Antitumor and Anti-HIV Research

- Chaimbault et al. (1999) investigated oxazolidines and oxazolidinones derivatives, chemically related to the compound of interest, for their potential antitumor and anti-HIV activities. This highlights the compound's potential in the development of novel therapeutic agents (Chaimbault et al., 1999).

Chemical Development and Drug Synthesis

- Hoekstra et al. (1997) described the development of a manufacturing process for an anticonvulsant drug using a chiral alkylation method that involves compounds similar to 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. This research provides insights into the process development and synthesis of pharmaceutical compounds (Hoekstra et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXXSYVEWAYIGZ-ALIZGMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CN)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)